molecular formula C21H18N2OS2 B3304583 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide CAS No. 921838-86-0

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide

Cat. No.: B3304583
CAS No.: 921838-86-0
M. Wt: 378.5 g/mol
InChI Key: XTGZZELUXPIEQS-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide involves its interaction with bacterial enzymes, leading to the inhibition of bacterial growth. The benzothiazole ring is known to interact with bacterial DNA gyrase, while the thiophene ring can disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for further research .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS2/c1-13-7-8-15(11-14(13)2)12-19(24)23-20-16(9-10-25-20)21-22-17-5-3-4-6-18(17)26-21/h3-11H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGZZELUXPIEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide
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N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide
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N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide
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N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide
Reactant of Route 5
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N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide
Reactant of Route 6
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N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide

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